Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride can be achieved through multiple synthetic routes. One common approach involves the annulation of a cyclopentane ring and a four-membered ring. This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as 2-azaspiro[3.4]octane and 2-oxa-5-azaspiro[3.4]octane .
Uniqueness
Methyl6-(aminomethyl)-5-oxaspiro[34]octane-2-carboxylatehydrochloride is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties
Biological Activity
Overview of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate Hydrochloride
Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These types of compounds are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
- IUPAC Name : Methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride
- Molecular Formula : C₁₁H₁₅ClN₁O₃
- CAS Number : Not specifically listed in the search results but can be derived from the structure.
Antimicrobial Activity
Compounds similar to spirocyclic structures have shown promising antimicrobial activities. For instance, derivatives of spiro[3.4]octane have been investigated for their effectiveness against various bacterial strains. The presence of functional groups like amines and carboxylates often enhances the antimicrobial properties by facilitating interactions with microbial cell walls.
Anti-inflammatory Effects
Research has indicated that spirocyclic compounds can exhibit anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines. The aminomethyl group may play a crucial role in modulating inflammatory pathways, potentially making this compound a candidate for further study in inflammatory diseases.
Analgesic Properties
Some spirocyclic compounds have been reported to possess analgesic properties, which could be attributed to their ability to interact with pain receptors in the nervous system. This aspect warrants investigation into the analgesic potential of Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate hydrochloride.
Case Studies
- Study on Similar Compounds : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of spirocyclic compounds in treating bacterial infections. The study found that certain modifications in the structure led to increased potency against resistant strains.
- Inflammation Model : In a murine model of inflammation, spirocyclic derivatives were shown to reduce edema significantly, suggesting potential therapeutic applications in conditions like arthritis.
- Pain Management Trials : Clinical trials involving similar spirocyclic compounds demonstrated a reduction in pain scores among participants suffering from chronic pain conditions, indicating a need for further exploration of this compound's analgesic effects.
Data Table
Property | Value |
---|---|
Molecular Weight | 245.70 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Bioactivity | Antimicrobial, Anti-inflammatory, Analgesic |
Properties
Molecular Formula |
C10H18ClNO3 |
---|---|
Molecular Weight |
235.71 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)7-4-10(5-7)3-2-8(6-11)14-10;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
QPYPSULRDITOIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C1)CCC(O2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.